Nicafenine

概要

説明

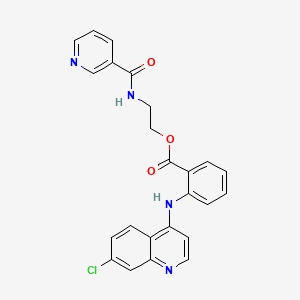

ニカフェニンは、鎮痛作用で知られる合成化合物です。 化学的には、2-[(7-クロロ-4-キノリル)-アミノ]安息香酸3-ピリジンカルボキサミド-N-エチルエステルとして記述されます 。この化合物は、疼痛管理およびその他の治療用途における可能性について研究されてきました。

準備方法

化学反応の分析

ニカフェニンは、次のようなさまざまな化学反応を起こします。

加水分解: この反応は、二酸化炭素とアントラニル酸を生じます.

アルコール分解: この反応は、エステルを生じます.

アミノ分解: アミンは、ニカフェニンの環状構造を開環できます.

脱プロトン化およびアルキル化: これらの反応は、N-置換誘導体を生じます.

これらの反応で一般的に使用される試薬には、水酸化ナトリウム、エタノール、およびさまざまなアミンが含まれます 。 これらの反応で生成される主要な生成物は、エステルおよびN-置換誘導体です 。

科学的研究の応用

作用機序

ニカフェニンの作用機序には、鎮痛作用を発揮するために、体内の分子標的との相互作用が含まれます。 利用可能な文献では、特定の分子標的や経路については詳しく説明されていませんが、ニカフェニンの構造は、痛み受容体と相互作用し、痛み信号を調節することを可能にすると考えられています 。

類似化合物の比較

ニカフェニンは、次のような他の鎮痛化合物と比較することができます。

- アントラフェニン

- メタクアロン

- チオペリドン

- トラニラスト

- ペランセリン

- ジプロクアロン

- モリーナゾン

- クロペリドン

これらの化合物は、ニカフェニンと構造的類似性があり、鎮痛および治療的特性について研究されてきました 。 ニカフェニンは、キノリンと安息香酸誘導体の独特な組み合わせにより、同クラスで際立っています 。

類似化合物との比較

Nicafenine can be compared to other analgesic compounds such as:

These compounds share structural similarities with this compound and have been studied for their analgesic and therapeutic properties . this compound’s unique combination of a quinoline and benzoic acid derivative makes it distinct in its class .

生物活性

Nicafenine, a compound closely related to nicotine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and implications for health, supported by relevant data tables and case studies.

Overview of this compound

This compound is structurally similar to nicotine and is primarily recognized for its role in modulating neurotransmitter systems, particularly through nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile suggests potential therapeutic applications, particularly in neuroprotection and anti-inflammatory processes.

-

Nicotinic Acetylcholine Receptor Activation :

- This compound interacts with nAChRs, influencing various signaling pathways. Activation of α7 nAChRs has been shown to suppress pro-inflammatory cytokines and modulate immune responses. For instance, studies indicated that this compound treatment reduced the expression of inflammatory markers such as TNF-α and IL-6 in experimental models of neuroinflammation .

-

Oxidative Stress Modulation :

- The compound exhibits both antioxidant and pro-oxidant properties depending on the concentration. Low doses may enhance antioxidant enzyme activity, while high doses can induce oxidative stress through mechanisms such as mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- MicroRNA Regulation :

Pharmacological Activities

The biological activities of this compound can be summarized in the following table:

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Activation of α7 nAChRs | Reduced cytokine levels |

| Neuroprotective | Modulation of neurotransmitter release | Improved cognitive function |

| Antioxidant | Low-dose enhancement of antioxidant enzymes | Decreased oxidative damage |

| Pro-oxidant | High-dose induction of ROS production | Increased cellular stress |

Case Studies

-

Neuroinflammation Model :

- In a study involving experimental autoimmune encephalomyelitis (EAE) in mice, this compound administration significantly suppressed clinical symptoms and inflammatory infiltration in the central nervous system (CNS) when dosed at 2 mg/kg for 28 days . This highlights its potential for treating neurodegenerative diseases.

-

Oxidative Stress Assessment :

- A chronic treatment study on Wistar rats demonstrated that this compound at 0.3 mg/kg for seven days led to decreased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPX), alongside increased malondialdehyde (MDA) levels, indicating oxidative stress induction . These findings suggest a complex dose-dependent relationship between this compound dosage and oxidative stress.

特性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-[(7-chloroquinolin-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3/c25-17-7-8-18-21(9-11-27-22(18)14-17)29-20-6-2-1-5-19(20)24(31)32-13-12-28-23(30)16-4-3-10-26-15-16/h1-11,14-15H,12-13H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFPDMOPBXSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)NC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214084 | |

| Record name | Nicafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64039-88-9 | |

| Record name | Nicafenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICAFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1DZD948G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。